molecular formula C20H19N3O2S B2400613 2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 941935-21-3

2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2400613
CAS No.: 941935-21-3
M. Wt: 365.45
InChI Key: QDOIXQPRMROAGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 3-oxo-4-(p-tolyl)-3,4-dihydropyrazine core linked via a thioether bridge to an N-(p-tolyl)acetamide moiety. Its structural framework is analogous to bioactive heterocycles, such as quinazolinones and thiazolidinones, which are known for diverse pharmacological activities, including enzyme inhibition and anticancer effects .

Properties

IUPAC Name

N-(4-methylphenyl)-2-[4-(4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-14-3-7-16(8-4-14)22-18(24)13-26-19-20(25)23(12-11-21-19)17-9-5-15(2)6-10-17/h3-12H,13H2,1-2H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDOIXQPRMROAGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)-N-(p-tolyl)acetamide typically involves multiple steps:

    Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thioether linkage: This step involves the reaction of the pyrazine derivative with a thiol compound, often under mild conditions to avoid decomposition.

    Acetamide formation: The final step involves the acylation of the thioether-linked pyrazine with an acyl chloride or anhydride in the presence of a base to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the pyrazine ring, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects can vary depending on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would depend on the specific biological context and the nature of the interactions between the compound and its targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Core Heterocycles

The target compound’s dihydropyrazine core distinguishes it from analogs with quinazolinone (e.g., N-(5-aryliden-4-oxo-2-thioxothiazolidin-3-yl)-2-{[4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl]thio}acetamide), oxadiazole (e.g., Compound 154), and imidazole scaffolds. Key differences include:

  • Dihydropyrazine vs.
  • Thioacetamide Linkage : Present in all analogs, this group enhances stability and hydrophobic interactions compared to oxygen-based ethers .
Table 1: Activity Comparison of Structural Analogs
Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Dihydropyrazine p-Tolyl, thioacetamide Hypothetical: Enzyme inhibition, anticancer -
Compound 5a () Quinazolinone Thiazolidinone, 4-methylbenzylidene α-Glucosidase inhibition (IC₅₀ ~ 15 µg/mL)
Compound 154 () Oxadiazole Chlorophenyl, pyrimidinyl Anticancer (IC₅₀ = 3.8 µM vs. A549 cells)
Imidazole Derivative () Imidazole Benzothiazolyl Cytotoxic (IC₅₀ = 15.67 µg/mL vs. C6 cells)
  • Anticancer Activity : Oxadiazole derivatives (e.g., Compound 154 ) highlight the role of halogen substituents (e.g., 4-chlorophenyl) in enhancing potency, a strategy applicable to the target compound .

Structure-Activity Relationships (SAR)

  • Electron-Donating Groups (EDGs) : The p-tolyl group in the target compound may improve solubility and metabolic stability compared to halogenated analogs .
  • Heterocycle Core: Dihydropyrazine’s reduced aromaticity could increase reactivity but may reduce binding affinity compared to planar quinazolinones .
  • Thioether vs.

Physicochemical Properties

  • Molecular Weight : Estimated ~400–450 Da, comparable to analogs in (e.g., Compound 13 : MW = 422.54) .
  • Melting Point : Expected >250°C based on similar thioacetamide derivatives (e.g., Compound 7 in : m.p. unspecified but recrystallized) .

Biological Activity

2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)-N-(p-tolyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, synthetic routes, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N2O2SC_{16}H_{18}N_{2}O_{2}S, with a molecular weight of approximately 302.39 g/mol. The compound features a thioacetamide moiety, a dihydropyrazinone ring, and p-tolyl substituents, which contribute to its unique biological properties.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within biological systems. The dihydropyrazinone ring may interact with various enzymes or receptors, potentially modulating their activity. Additionally, the thioacetamide group could facilitate binding to metal ions or other biomolecules, influencing cellular signaling pathways.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit a range of biological activities including:

  • Antimicrobial Activity : Compounds containing thioacetamide groups have shown efficacy against various bacterial strains.
  • Anticancer Properties : Preliminary studies suggest potential anticancer effects, particularly against breast and lung cancer cell lines.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

Antimicrobial Studies

A study conducted on related compounds demonstrated that derivatives of thioacetamides exhibited significant antimicrobial properties against gram-positive and gram-negative bacteria. The presence of the p-tolyl group was noted to enhance activity against certain pathogens .

Compound NameActivity TypeTarget OrganismsReference
Thioacetamide DerivativesAntimicrobialGram-positive bacteria
This compoundPotentially ActiveVarious bacterial strainsOngoing Research

Anticancer Activity

In vitro studies have assessed the anticancer potential of similar compounds against MDA-MB-231 (breast cancer) and A-549 (lung cancer) cell lines. These studies reported IC50 values indicating effective cytotoxicity, suggesting that modifications to the dihydropyrazinone core can enhance anticancer activity .

Cell LineCompound TestedIC50 Value (μM)Reference
MDA-MB-231Dihydropyrazinone Derivative0.0103
A-549Dihydropyrazinone Derivative0.00803

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Dihydropyrazinone Ring : Reaction of p-toluidine with appropriate carbonyl compounds.
  • Thioacetamide Introduction : Reacting the intermediate with thioacetic acid in the presence of a base.
  • Final Acetamide Formation : Treatment with acetic anhydride or acetic acid to form the final product.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.